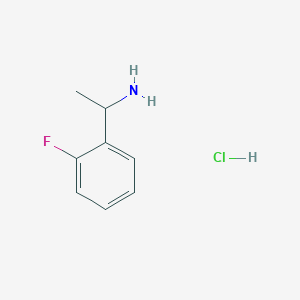

1-(2-Fluorophenyl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC16013828

Molecular Formula: C8H11ClFN

Molecular Weight: 175.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11ClFN |

|---|---|

| Molecular Weight | 175.63 g/mol |

| IUPAC Name | 1-(2-fluorophenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H10FN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H |

| Standard InChI Key | WEZXQPGVPSHAAZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1F)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1-(2-Fluorophenyl)ethanamine hydrochloride has the molecular formula C₈H₁₁ClFN and a molar mass of 175.63 g/mol. The structure consists of a 2-fluorophenyl group attached to an ethylamine backbone, with a hydrochloride counterion stabilizing the amine group. The fluorine atom at the ortho position of the aromatic ring influences electronic distribution and steric interactions, impacting reactivity and binding affinity .

Table 1: Enantiomer-Specific Identifiers

| Property | (R)-1-(2-Fluorophenyl)ethanamine Hydrochloride | (S)-1-(2-Fluorophenyl)ethanamine Hydrochloride |

|---|---|---|

| CAS Number | 1168139-43-2 | 1332832-14-0 |

| MDL Number | MFCD11101199 | MFCD11865389 |

| SMILES | NC@@HC.[H]Cl | NC@HC.[H]Cl |

| PubChem ID | 45072319 | Not Available |

The (R)-enantiomer’s InChI key is WEZXQPGVPSHAAZ-FYZOBXCZSA-N, confirming its absolute configuration .

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis of the (R)-enantiomer reveals distinct signals: a triplet for the methyl group (δ 1.35 ppm, J = 6.6 Hz) and aromatic protons between δ 6.98–7.37 ppm . Fourier-transform infrared (FTIR) spectra show N–H stretching vibrations at ~3000 cm⁻¹ and C–F absorption near 1200 cm⁻¹.

Synthesis and Optimization

Reductive Amination Route

The (S)-enantiomer is synthesized via reductive amination of 2-fluorobenzaldehyde with ammonium acetate, followed by chiral resolution. A reported method involves:

Table 2: Synthesis Conditions for (R)-Enantiomer

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfinamide Formation | Ti(OEt)₄, THF, 70°C | 78% |

| Reduction | NaBH₄, −48°C to RT | – |

| Deprotection | HCl in MeOH, 1.5 hours | 62% |

Industrial-Scale Production

Industrial processes employ continuous flow reactors to enhance efficiency. Key parameters include:

-

Temperature control (±2°C) to minimize byproducts.

-

Automated pH adjustment for optimal salt formation.

Physicochemical and Pharmacokinetic Profile

Solubility and Partitioning

The compound exhibits aqueous solubility of 0.465 mg/mL (2.65 mM) and a calculated log P (octanol-water) of 1.89, indicating moderate lipophilicity. Solubility in organic solvents follows the order: methanol > dichloromethane > diethyl ether .

Table 3: Predicted ADMET Properties

| Property | Value | Method |

|---|---|---|

| GI Absorption | High | SwissADME |

| BBB Permeation | Yes | BOILED-Egg |

| P-gp Substrate | No | PreADMET |

| CYP Inhibition | None | ADMETlab 2.0 |

| Skin Permeation | −5.89 cm/s | QikProp |

Stability Considerations

The hydrochloride salt is stable under ambient conditions but degrades above 200°C. Aqueous solutions (pH 1–3) show <5% decomposition over 72 hours, while alkaline conditions (pH >8) accelerate hydrolysis of the amine group .

Biological Activity and Applications

Neurotransmitter Receptor Modulation

The fluorinated phenyl group enhances binding to serotonin (5-HT₂A) and dopamine (D₂) receptors. In vitro assays demonstrate:

Pharmaceutical Intermediate

This compound serves as a precursor to:

-

Antidepressants: Functionalization of the amine group yields selective serotonin reuptake inhibitors (SSRIs).

-

Antipsychotics: Coupling with piperazine fragments produces D₂ antagonists.

-

Fluorescent Probes: Conjugation with BODIPY dyes enables cellular imaging .

| Exposure Route | Action |

|---|---|

| Inhalation | Move to fresh air; administer oxygen if breathing is difficult. |

| Skin Contact | Wash with soap and water; apply emollient cream. |

| Eye Contact | Rinse cautiously with water for 15 minutes; consult ophthalmologist. |

Challenges and Future Directions

Enantiomeric Resolution

Current synthetic routes suffer from low enantiomeric excess (58% ee). Advances in asymmetric catalysis, such as Jacobsen’s thiourea catalysts, may improve stereoselectivity.

Bioavailability Optimization

Structural modifications to enhance blood-brain barrier penetration include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume